4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde
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Overview
Description
4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a triazole-thio-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then subjected to a nucleophilic substitution reaction with a triazole-thio-methyl derivative. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance yield and safety. These methods are designed to be atom-economical and environmentally benign, avoiding the need for chromatography and isolation steps .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzoic acid.
Reduction: 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a triazole-thio-methyl group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-methoxy-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-13-12(15-14-8)18-7-10-5-9(6-16)3-4-11(10)17-2/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCQZALJLXCQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153518 |
Source
|
Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907972-78-5 |
Source
|
Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907972-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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